Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Brand Name: Vulcanchem
CAS No.: 1147530-76-4
VCID: VC6157499
InChI: InChI=1S/C23H30BNO3/c1-21(2,3)17-13-11-16(12-14-17)20(26)25-19-10-8-9-18(15-19)24-27-22(4,5)23(6,7)28-24/h8-15H,1-7H3,(H,25,26)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Molecular Formula: C23H30BNO3
Molecular Weight: 379.31

Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

CAS No.: 1147530-76-4

Cat. No.: VC6157499

Molecular Formula: C23H30BNO3

Molecular Weight: 379.31

* For research use only. Not for human or veterinary use.

Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- - 1147530-76-4

Specification

CAS No. 1147530-76-4
Molecular Formula C23H30BNO3
Molecular Weight 379.31
IUPAC Name 4-tert-butyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Standard InChI InChI=1S/C23H30BNO3/c1-21(2,3)17-13-11-16(12-14-17)20(26)25-19-10-8-9-18(15-19)24-27-22(4,5)23(6,7)28-24/h8-15H,1-7H3,(H,25,26)
Standard InChI Key XZLWJBORFAPQRA-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Introduction

Chemical Identity and Structural Properties

Table 1: Key Chemical Data

PropertyValueSource
CAS Number1147530-76-4
Molecular FormulaC23H29BNO3 (inferred)
Molecular Weight~379.3 g/mol (calculated)-
Boron Content~2.85%Calculated

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely involves sequential functionalization of a benzamide precursor:

  • Introduction of the tert-butyl group: Friedel-Crafts alkylation or directed ortho-metalation strategies could install the tert-butyl group at the para position of benzamide .

  • Boronate ester formation: A Miyaura borylation reaction using bis(pinacolato)diboron (B2pin2) and a palladium catalyst would introduce the pinacol boronate group at the meta position of the aniline ring .

Critical challenges include ensuring regioselectivity during borylation and preventing decomposition of the boronate ester under acidic or aqueous conditions.

Analytical Data

Though experimental spectra are unavailable, key characterization methods would include:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for tert-butyl (δ 1.3 ppm, singlet) and pinacol methyl groups (δ 1.2 ppm).

    • ¹¹B NMR: A peak near δ 30 ppm confirming the boronate ester .

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 379.3 (M+H)+.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group enables this compound to act as a coupling partner in Suzuki reactions, forming biaryl structures essential in drug discovery. For example:

Ar–Bpin+Ar’–XPd catalystAr–Ar’+Byproducts\text{Ar–Bpin} + \text{Ar'–X} \xrightarrow{\text{Pd catalyst}} \text{Ar–Ar'} + \text{Byproducts}

Here, Ar–Bpin represents the boronate ester, and Ar'–X is a halide or triflate .

Medicinal Chemistry

Benzamide derivatives are explored as kinase inhibitors and protease modulators. The tert-butyl group may enhance binding to hydrophobic pockets in target proteins, while the boronate could enable prodrug strategies or serve as a warhead in covalent inhibitors .

ParameterRecommendation
PPEGloves, lab coat, eye protection
VentilationFume hood for powder handling

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral benzamide-boronate hybrids.

  • Biological Profiling: Screening against cancer cell lines or inflammatory targets to identify therapeutic potential.

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